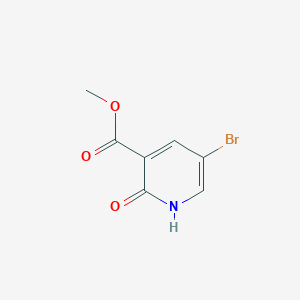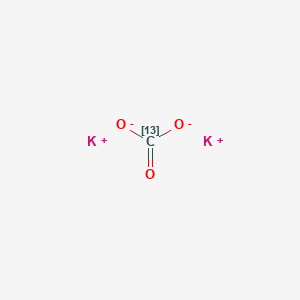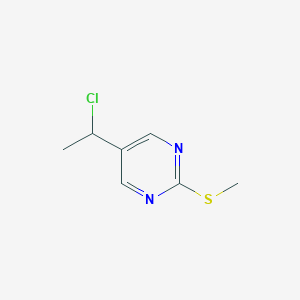
Methyl 5-bromo-2-hydroxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including bromination, methylation, and esterification processes. For instance, an efficient synthesis method reported involves starting materials like vanillin, undergoing bromation, oxidation, and esterification to achieve the desired ester in good yields (Zha Hui-fang, 2011). This highlights a general approach to synthesizing brominated aromatic esters, which could be adapted for Methyl 5-bromo-2-hydroxynicotinate.
Molecular Structure Analysis
Molecular structure determination, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structure of synthesized compounds. For example, single-crystal X-ray diffraction has been employed to elucidate the structure of synthesized compounds, confirming their molecular configurations and solid-state arrangements (P. A. Suchetan et al., 2016). These techniques are vital for accurately determining the structure of Methyl 5-bromo-2-hydroxynicotinate.
Chemical Reactions and Properties
The reactivity of Methyl 5-bromo-2-hydroxynicotinate can be influenced by its bromo and ester functional groups. Brominated compounds are known for participating in various organic reactions, such as coupling reactions facilitated by palladium catalysis. These reactions allow for the formation of complex molecules by creating new carbon-carbon bonds (H. Wakui et al., 2004).
Applications De Recherche Scientifique
Methyl 5-bromo-2-hydroxynicotinate is a chemical compound with potential significance in various fields of scientific research. While direct studies specifically on this compound are limited, examining the broader context of research involving similar compounds and their biochemical mechanisms can provide insights into its potential applications.
Potential Applications and Related Research
Cancer Biomarker Research : Aberrant methylation patterns are a hallmark of cancer, and compounds related to methyl 5-bromo-2-hydroxynicotinate could play a role in understanding these changes. Research has shown that certain methylation markers, like 5-hydroxymethylcytosine, are critical in cancer detection, treatment, and prognosis, indicating the potential for similar compounds to serve as novel biomarkers or therapeutic targets in oncology (Xu et al., 2021).
Epigenetic Studies : The study of DNA methylation and hydroxymethylation has revealed their crucial roles in genome regulation and response to environmental factors. Compounds like methyl 5-bromo-2-hydroxynicotinate may contribute to the understanding of these epigenetic modifications and their implications in various diseases, including cancer and neurological disorders (Efimova et al., 2020).
Neuroscience Research : The exploration of neurochemical mechanisms, particularly those involving serotonin (5-HT) and its receptors, can be linked to the study of compounds like methyl 5-bromo-2-hydroxynicotinate. Understanding how these compounds interact with neurochemical pathways could provide insights into the treatment of psychiatric disorders, including depression and anxiety, and contribute to the development of new therapeutic agents (Shukla et al., 2015).
Environmental and Agricultural Research : The degradation of pollutants and soilborne pathogen management are critical areas of environmental and agricultural research. Compounds with specific chemical properties, such as methyl 5-bromo-2-hydroxynicotinate, could be studied for their potential roles in these fields, offering new strategies for pollution control and crop protection (Mihajlović et al., 2017).
Safety And Hazards
The safety information for “Methyl 5-bromo-2-hydroxynicotinate” indicates that it is a hazardous compound . It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
methyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZVFXMZHYRSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376899 |
Source


|
| Record name | Methyl 5-bromo-2-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-hydroxynicotinate | |
CAS RN |
120034-05-1 |
Source


|
| Record name | Methyl 5-bromo-2-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-hydroxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)